molecular formula C15H13N3O4S B4753765 3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B4753765
M. Wt: 331.3 g/mol
InChI Key: NDAFYRBTRBXRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide, also known as OTS964, is a small molecule inhibitor that has been developed for cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide works by binding to the ATP-binding site of TOPK, thereby inhibiting its activity. This leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells. 3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to have a selective toxicity towards cancer cells compared to normal cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. In addition, 3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have high potency and selectivity towards TOPK. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide. One area of focus is to further optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to investigate the efficacy of 3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the potential of 3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide in different cancer types and to investigate its mechanism of action in more detail.

Scientific Research Applications

3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the activity of the protein TOPK (T-lymphokine-activated killer cell-originated protein kinase), which is overexpressed in many types of cancer. Inhibition of TOPK leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.

properties

IUPAC Name

3,4-dimethoxy-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-21-11-4-3-9(7-12(11)22-2)13(19)17-10-8-16-15-18(14(10)20)5-6-23-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAFYRBTRBXRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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